

A Senior Application Scientist's Comparative Guide to Pyridine-Based Agrochemical Intermediates

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,3-Dichloro-5-(trichloromethyl)pyridine
Cat. No.:	B1347059

[Get Quote](#)

Introduction: The Enduring Significance of the Pyridine Ring in Modern Agriculture

The pyridine scaffold, a heterocyclic aromatic organic compound, is a cornerstone in the synthesis of a vast array of agrochemicals.^{[1][2][3]} Its unique chemical properties, including its ability to act as a nucleophile and a base, make it an invaluable building block for creating highly effective and targeted herbicides, insecticides, and fungicides.^[2] Pyridine-based compounds are integral to modern agricultural practices, contributing significantly to crop protection and yield enhancement.^{[3][4]} This guide provides a comparative analysis of key pyridine-based agrochemical intermediates, their synthesis, performance, and a critical evaluation against their principal alternatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.

I. Core Pyridine-Based Intermediates: Synthesis and Application

The versatility of the pyridine ring allows for the synthesis of a multitude of functionalized intermediates. Among the most critical are 2-chloropyridine, 3-aminopyridine, and pyridine-N-oxide, each serving as a gateway to distinct classes of agrochemicals.

2-Chloropyridine: A Precursor to Key Insecticides and Fungicides

2-Chloropyridine is a colorless to light yellow liquid that serves as a fundamental intermediate in the production of several vital agrochemicals.^[5] It is primarily used in the synthesis of organophosphate insecticides like chlorpyrifos and fungicides such as pyrithione.^{[1][2]}

Synthesis of 2-Chloropyridine:

Industrial synthesis of 2-chloropyridine is predominantly achieved through the direct chlorination of pyridine.^[2] One common method involves the gas-phase chlorination of pyridine in the presence of an ultraviolet light source.^[5]

- Reaction: Pyridine is mixed with water and an activator, vaporized, and then reacted with chlorine gas at elevated temperatures (150-170°C).^[5]
- Yield and Selectivity: This process can achieve high selectivity for 2-chloropyridine (up to 95.3%) with total product yields around 82.4%.^[5] Byproducts typically include 2,6-dichloropyridine.^[5]

An alternative approach involves the chlorination of pyridine-N-oxide, which can also yield 2-chloropyridine with high efficiency.^[2]

From Intermediate to Active Ingredient: The Synthesis of Chlorpyrifos

Chlorpyrifos, a broad-spectrum insecticide, is synthesized from 3,5,6-trichloro-2-pyridinol (TCP), which itself is derived from pyridine.^[6] The final step involves the reaction of TCP with O,O-diethylphosphorochloridothioate under basic conditions.^[6] The overall process is a multi-step synthesis that highlights the importance of pyridine as a foundational raw material.^[7] The production cost is influenced by the price of raw materials like pyridine derivatives and the capital investment in specialized equipment such as reaction vessels and distillation columns.^[8]

3-Aminopyridine: A Building Block for Herbicides and Insecticides

3-Aminopyridine is a crystalline solid that is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[9]

Synthesis of 3-Aminopyridine:

A prevalent industrial method for synthesizing 3-aminopyridine is the Hofmann rearrangement of nicotinamide.[9][10]

- Reaction: Nicotinamide is treated with sodium hypobromite (prepared in situ from sodium hydroxide and bromine) at elevated temperatures (around 70°C).[9]
- Yield: This method can produce crude 3-aminopyridine with yields of 85-89%, which can be further purified to obtain a final yield of 61-65%. [11]

Other synthetic routes include the catalytic reduction of nitropyridine and the hydrolysis of cyanopyridine followed by Hofmann degradation.[12]

Pyridine-N-Oxide: An Intermediate for Specialized Agrochemicals

Pyridine-N-oxide is an important intermediate used in the synthesis of various pesticides, including the neonicotinoid insecticide imidacloprid and the plant growth regulator forchlorfenuron.[13]

Synthesis of Pyridine-N-Oxide:

The synthesis of pyridine-N-oxide is typically achieved through the oxidation of pyridine.[14][15]

- Oxidizing Agents: Common oxidizing agents include hydrogen peroxide in the presence of a catalyst (like tungstic acid and sulfuric acid) or peracetic acid.[3][15]
- Reaction Conditions: The reaction with hydrogen peroxide is often carried out at temperatures between 70-80°C for several hours.[3] The use of a catalyst is crucial for achieving high conversion rates.[3]

II. Comparative Analysis: Pyridine-Based Agrochemicals vs. Alternatives

The selection of an agrochemical is a multifaceted decision involving considerations of efficacy, cost, environmental impact, and the potential for resistance development. This section provides a comparative analysis of pyridine-based agrochemicals against their primary alternatives.

Herbicides: Pyridine Carboxylic Acids vs. Triazines and Pyrimidines

Pyridine carboxylic acid herbicides, such as aminopyralid, clopyralid, and picloram, are synthetic auxins that selectively control broadleaf weeds.[\[16\]](#)[\[17\]](#) They are known for their systemic action and, in some cases, their persistence in the soil, which can provide extended weed control but also poses risks to subsequent sensitive crops.[\[16\]](#)[\[18\]](#)

Mechanism of Action: These herbicides mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death of susceptible broadleaf plants.[\[19\]](#)

Comparative Efficacy:

Studies have shown that pyridine carboxylic acid herbicides can be more effective against certain deep-rooted perennial weeds compared to other herbicides like 2,4-D.[\[19\]](#) However, their efficacy can vary between different pyridine-based compounds and target weed species. For instance, aminopyralid has demonstrated greater activity than picloram against canola and okra in dose-response bioassays.[\[20\]](#)

Alternatives:

- **Triazine Herbicides** (e.g., Atrazine, Simazine): These are also selective herbicides but act by inhibiting photosynthesis. They have been widely used in corn and sorghum.
- **Pyrimidine Carboxylic Acids** (e.g., Aminocyclopyrachlor): This is a newer class of synthetic auxin herbicides with a similar mode of action to pyridine carboxylic acids.[\[20\]](#) Comparative studies have shown that the relative activity of aminocyclopyrachlor and pyridine carboxylic acids can be species-dependent.[\[20\]](#)

Environmental and Toxicological Profile:

A significant concern with some pyridine carboxylic acid herbicides like picloram, clopyralid, and aminopyralid is their persistence in soil and compost, which can lead to unintended damage to sensitive crops.^[17] Picloram, in particular, is known for its mobility and potential to leach into groundwater.^[16] The toxicological profile of pyridine itself indicates potential for hepatic and renal effects at high doses in animal studies.^{[1][21]}

Insecticides: Neonicotinoids vs. Pyrethroids and Other Novel Chemistries

Pyridine-based neonicotinoid insecticides, such as imidacloprid and acetamiprid, have been widely used for their systemic activity and broad-spectrum control of sucking and chewing insects.

Mechanism of Action: Neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, leading to overstimulation, paralysis, and death.

Comparative Efficacy:

Neonicotinoids have demonstrated high efficacy against a wide range of pests. However, widespread use has led to concerns about insect resistance and impacts on non-target organisms, particularly pollinators.^[22]

Alternatives:

- Pyrethroids (e.g., Lambda-cyhalothrin, Deltamethrin): These are synthetic insecticides that mimic the natural insecticide pyrethrum. They are fast-acting contact insecticides.^[23]
- Diamides (e.g., Chlorantraniliprole, Cyantraniliprole): These compounds have a different mode of action, targeting the ryanodine receptors in insects.
- Spinosyns (e.g., Spinosad): These are derived from a soil bacterium and have a unique mode of action.

Performance Data Comparison:

Insecticide Class	Active Ingredient	Target Pest(s)	LC50/Efficacy Data	Source(s)
Pyridine (Neonicotinoid)	Imidacloprid	Aphids, Whiteflies	Varies by species and study	[24]
Pyrethroid	Lambda-cyhalothrin	Rice Water Weevil, Crayfish (non-target)	LC50 (96h) for crayfish: 0.16 µg/L	[25]
Pyridine (Neonicotinoid)	Clothianidin	Rice Water Weevil, Crayfish (non-target)	LC50 (96h) for crayfish: 59 µg/L	[25]
Pyridine (Neonicotinoid)	Dinotefuran	Rice Water Weevil, Crayfish (non-target)	LC50 (96h) for crayfish: 2032 µg/L	[25]

Environmental and Toxicological Profile:

A significant body of research has highlighted the negative impacts of neonicotinoids on non-target organisms, particularly bees and other pollinators.[22] Studies have also shown that neonicotinoids can be present in surface waters and pose a risk to aquatic invertebrates.[24] [26][27] In comparison, pyrethroids are also highly toxic to aquatic organisms.[25] However, some studies suggest that neonicotinoids may be less acutely toxic to certain non-target species like crayfish compared to pyrethroids.[25] A meta-analysis revealed that both seed-applied neonicotinoids and pyrethroids have similar negative effects on the abundance of arthropod natural enemies.[28]

Fungicides: Pyridine-based vs. Triazoles and Strobilurins

Pyridine-containing fungicides, such as boscalid (a pyridine-carboxamide), are used to control a range of fungal diseases in various crops.

Mechanism of Action: Boscalid acts by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi.

Alternatives:

- Triazole Fungicides (e.g., Tebuconazole, Propiconazole): These fungicides inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes.
- Strobilurin Fungicides (e.g., Azoxystrobin, Pyraclostrobin): This class of fungicides inhibits mitochondrial respiration at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III).[10][29]

Comparative Efficacy:

The choice of fungicide often depends on the target pathogen and the risk of resistance development. Strobilurin fungicides are known for their broad-spectrum activity against all four major groups of plant pathogenic fungi.[29] However, resistance to strobilurins has been reported in several pathogens. Field studies have shown that the efficacy of different strobilurin fungicides can vary, with trifloxystrobin and pyraclostrobin demonstrating high efficiency against Cercospora leaf spot of sugar beet.[11]

III. Experimental Protocols

To ensure the scientific integrity of comparative analyses, standardized and validated experimental protocols are essential.

Greenhouse Herbicide Efficacy Trial

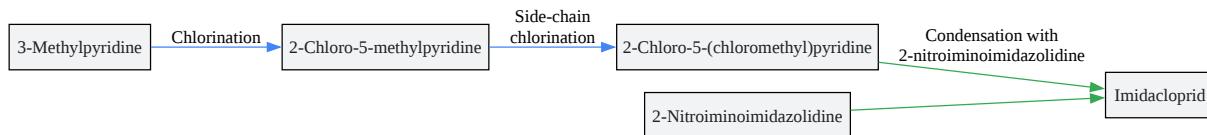
Objective: To determine the dose-response of a pyridine-based herbicide and a non-pyridine alternative on a target broadleaf weed.

Methodology:

- Plant Propagation: Grow a target weed species (e.g., Amaranthus retroflexus) in pots in a greenhouse under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).
- Herbicide Application: At the 3-4 true leaf stage, apply a range of doses of the pyridine-based herbicide and its alternative using a laboratory track sprayer calibrated to deliver a consistent volume. Include an untreated control.

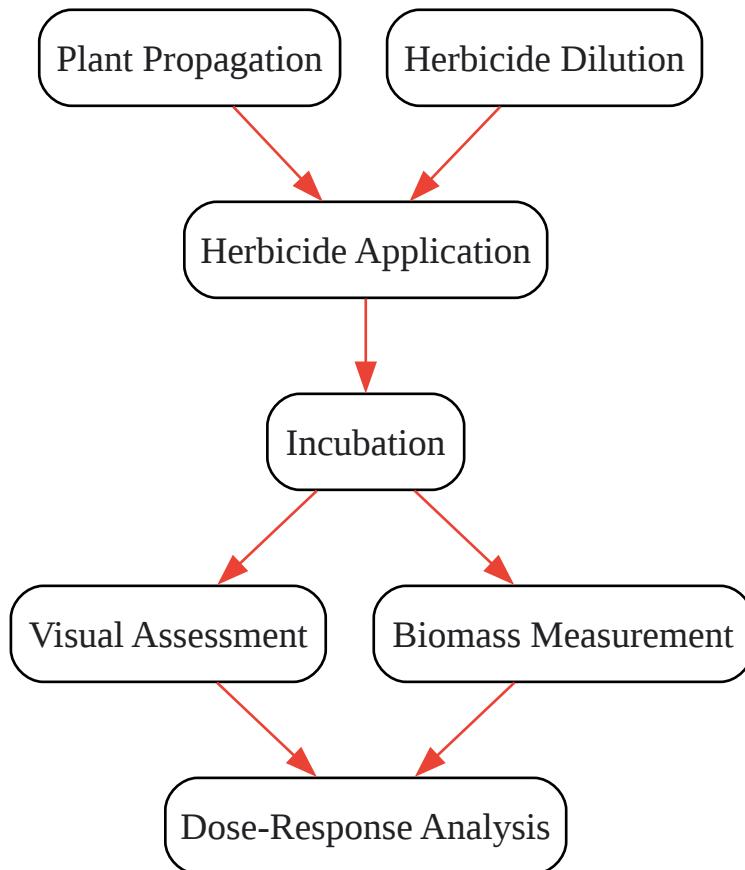
- Data Collection: At 7, 14, and 21 days after treatment, visually assess weed control on a scale of 0% (no effect) to 100% (complete kill). Additionally, harvest the above-ground biomass and record the fresh and dry weights.
- Data Analysis: Analyze the data using a dose-response model to calculate the GR50 (the dose required to cause a 50% reduction in growth) for each herbicide.

Insecticide Bioassay: Contact Toxicity


Objective: To determine the contact toxicity (LC50) of a pyridine-based insecticide and a pyrethroid alternative to a target insect pest.

Methodology:

- Insect Rearing: Rear a susceptible strain of the target insect (e.g., *Myzus persicae*) on a suitable host plant in a controlled environment.
- Insecticide Preparation: Prepare serial dilutions of the pyridine-based insecticide and the pyrethroid in a suitable solvent (e.g., acetone).
- Exposure: Coat the inner surface of glass vials with the different insecticide concentrations and allow the solvent to evaporate. Introduce a known number of adult insects into each vial. Include a solvent-only control.
- Mortality Assessment: After 24 hours, record the number of dead or moribund insects in each vial.
- Data Analysis: Analyze the mortality data using probit analysis to determine the LC50 (the concentration that causes 50% mortality) for each insecticide.


IV. Visualization of Key Concepts

Chemical Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: Simplified synthesis pathway of Imidacloprid from 3-Methylpyridine.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for a greenhouse herbicide efficacy trial.

V. Conclusion and Future Perspectives

Pyridine-based agrochemical intermediates are undeniably central to modern crop protection strategies. Their synthesis is well-established, and they form the backbone of numerous highly effective active ingredients. However, the comparative analysis reveals a nuanced landscape. While pyridine-based products offer significant benefits in terms of efficacy, concerns regarding environmental persistence, non-target effects, and the development of resistance necessitate a continued search for and evaluation of alternatives.

The future of agrochemical development will likely involve a more integrated approach, combining the strategic use of proven pyridine-based chemistries with newer, more targeted alternatives. A deeper understanding of the structure-activity relationships of both pyridine and non-pyridine scaffolds will be crucial for designing next-generation agrochemicals with improved efficacy and enhanced environmental profiles. Furthermore, the development of more sustainable and cost-effective synthetic routes for both existing and novel intermediates will be a key driver of innovation in the agrochemical industry.

VI. References

- Alternatives to neonicotinoids - PubMed. (n.d.). Retrieved from --INVALID-LINK--
- Chlorpyrifos Production Cost Analysis Report by Procurement Resource. (2025, September 17). Retrieved from --INVALID-LINK--
- Pyridine - Some Industrial Chemicals - NCBI Bookshelf. (n.d.). Retrieved from --INVALID-LINK--
- ATSDR - Toxicological Profile for Pyridine. (n.d.). Retrieved from --INVALID-LINK--
- Combination effects of pyrethroids and neonicotinoids on development and survival of *Chironomus riparius* - PubMed. (n.d.). Retrieved from --INVALID-LINK--
- CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
- CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
- A New Convenient Synthesis of Pyridine-N-oxides. (n.d.). Retrieved from --INVALID-LINK--

- Physiological Effects of Neonicotinoid Insecticides on Non-Target Aquatic Animals—An Updated Review - MDPI. (n.d.). Retrieved from --INVALID-LINK--
- Physiological Effects of Neonicotinoid Insecticides on Non-Target Aquatic Animals—An Updated Review. (2021, September 4). Retrieved from --INVALID-LINK--
- Comparative acute toxicity of neonicotinoid and pyrethroid insecticides to non-target crayfish (*Procambarus clarkii*) associated with rice-crayfish crop rotations - PubMed. (n.d.). Retrieved from --INVALID-LINK--
- Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides - VTechWorks. (n.d.). Retrieved from --INVALID-LINK--
- Bio-Pyridine Production Cost Analysis 2025: Feasibility Study - openPR.com. (2025, July 7). Retrieved from --INVALID-LINK--
- Weed resistance to synthetic auxin herbicides - Australian Herbicide Resistance Initiative (AHRI) - University of Western Australia. (n.d.). Retrieved from --INVALID-LINK--
- TR-470: Toxicology and Carcinogenesis Studies of Pyridine (CASRN 110-86-1) in F344/N Rats, Wistar Rats, and B6C3F1 Mice (Drinking Water Studies) - National Toxicology Program. (n.d.). Retrieved from --INVALID-LINK--
- Impacts of Neonicotinoids on Non-Target Species and Ecosystems - NJ Audubon Society. (n.d.). Retrieved from --INVALID-LINK--
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.). Retrieved from --INVALID-LINK--
- Pyridine: an overview of available data on mutagenicity and carcinogenicity - RIVM. (n.d.). Retrieved from --INVALID-LINK--
- Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. (n.d.). Retrieved from --INVALID-LINK--

- Meta-analysis reveals that seed-applied neonicotinoids and pyrethroids have similar negative effects on abundance of arthropod natural enemies - PeerJ. (2016, December 7). Retrieved from --INVALID-LINK--
- pyridine-n-oxide - Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--
- Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides | Weed Technology | Cambridge Core. (2019, December 9). Retrieved from --INVALID-LINK--
- Registration Review of Pyridine and Pyrimidine Herbicides | US EPA. (2025, September 22). Retrieved from --INVALID-LINK--
- Industrial Chemicals: How Pyridine Is Produced - Post Apple Scientific. (2024, June 24). Retrieved from --INVALID-LINK--
- Which is the alternative of pyridine as a base ? | ResearchGate. (2015, March 8). Retrieved from --INVALID-LINK--
- Review The strobilurin fungicides - Agroconsultas Online. (n.d.). Retrieved from --INVALID-LINK--
- AMINOPYRALID synthesis - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--
- HERBICIDE BEHAVIOUR - Grains Research and Development Corporation (GRDC). (n.d.). Retrieved from --INVALID-LINK--
- Comparative Efficacy, Selection of Effective Partners, and Application Time of Strobilurin Fungicides for Control of Cercospora Leaf Spot of Sugar Beet - PubMed. (n.d.). Retrieved from --INVALID-LINK--
- Chlorpyrifos - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
- CN101830844A - Preparation method of 2-chloropyridine - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
- A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 6-Bromonicotinonitrile - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

- Activity of Two Strobilurin Fungicides Against Three Species of Decay Fungi in Agar Plate Tests. (n.d.). Retrieved from --INVALID-LINK--
- Difference Between Pyridine and Pyrimidine. (2019, December 25). Retrieved from --INVALID-LINK--
- CN105230626A - Aminopyralid and clopyralid compounding aqueous agent and preparation method thereof - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
- Which is the alternative of pyridine as a base ? - ECHEMI. (n.d.). Retrieved from --INVALID-LINK--
- The effect of pyrimidine and pyridine derivatives on the growth and productivity of Sorghum. (2022, May 13). Retrieved from --INVALID-LINK--
- The effect of pyrimidine and pyridine derivatives on the growth and productivity of Sorghum. (2022, May 6). Retrieved from --INVALID-LINK--
- Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - MDPI. (n.d.). Retrieved from --INVALID-LINK--
- Pyridine And Pyridine Derivatives Market Size, Share, 2034 - Fortune Business Insights. (n.d.). Retrieved from --INVALID-LINK--
- CN102443024A - Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
- 3-Aminopyridine - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
- Review of strobilurin fungicide chemicals - ResearchGate. (2025, August 6). Retrieved from --INVALID-LINK--
- CN111170937A - Preparation method of 3-aminopyridine - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
- Understanding Strobilurin Fungicides (FRAC group 11) in 2015 — Plant & Pest Advisory. (2015, May 14). Retrieved from --INVALID-LINK--

- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Chlorpyrifos - NCBI Bookshelf. (n.d.). Retrieved from --INVALID-LINK--
- Aminopyralid - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
- Economic and pest management evaluation of the withdrawal of chlorpyrifos: six major California commodities. (2019, December 10). Retrieved from --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Industrial Chemicals: How Pyridine Is Produced [postapplescientific.com]
- 3. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Chlorpyrifos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Chlorpyrifos Production Cost Analysis Report by Procurement Resource – Take it Cool [takeitcool.com]
- 9. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Efficacy, Selection of Effective Partners, and Application Time of Strobilurin Fungicides for Control of Cercospora Leaf Spot of Sugar Beet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyridine Market Outlook 2025-2032 [intelmarketresearch.com]
- 13. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 14. CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents [patents.google.com]
- 15. A New Convenient Synthesis of Pyridine-N-oxides [ccspublishing.org.cn]
- 16. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 17. epa.gov [epa.gov]
- 18. grdc.com.au [grdc.com.au]
- 19. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 20. Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- 22. njaudubon.org [njaudubon.org]
- 23. scribd.com [scribd.com]
- 24. Combination effects of pyrethroids and neonicotinoids on development and survival of Chironomus riparius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparative acute toxicity of neonicotinoid and pyrethroid insecticides to non-target crayfish (*Procambarus clarkii*) associated with rice-crayfish crop rotations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 29. aws.agroconsultasonline.com [aws.agroconsultasonline.com]
- To cite this document: BenchChem. [A Senior Application Scientist's Comparative Guide to Pyridine-Based Agrochemical Intermediates]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347059#comparative-analysis-of-pyridine-based-agrochemical-intermediates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com